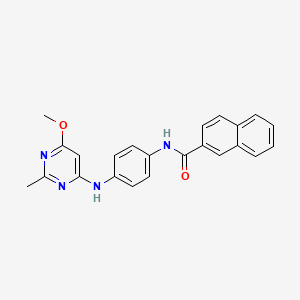

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-15-24-21(14-22(25-15)29-2)26-19-9-11-20(12-10-19)27-23(28)18-8-7-16-5-3-4-6-17(16)13-18/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKIMBSSGSTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from appropriate precursors such as 2-methylpyrimidine and methoxy-substituted reagents.

Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenyl derivatives to introduce the amino group.

Coupling with Naphthamide: The final step involves coupling the aminopyrimidine derivative with 2-naphthamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular signaling pathways, such as kinases and phosphatases.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and DNA repair, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.

Indole Derivatives: Indole-based compounds also show significant biological properties and are used in similar research applications.

Uniqueness

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide is unique due to its specific combination of a methoxy-substituted pyrimidine ring and a naphthamide moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Biologische Aktivität

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an organic naphthalene-2-carboxanilide, featuring a naphthalene core linked to an amide functional group and an aniline derivative. Its molecular formula is C21H24N4O3, with a molecular weight of approximately 411.46 g/mol. The presence of various functional groups, including a methoxy-substituted pyrimidine ring, significantly contributes to its biological activity.

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide exhibits significant anti-inflammatory properties. Research indicates that it interacts with specific proteins involved in inflammatory pathways, notably inhibiting urokinase-type plasminogen activator (uPA), which plays a critical role in tissue remodeling and inflammation. The compound has demonstrated a binding affinity (Ki value) of approximately 0.62 nM for uPA, indicating strong potential for therapeutic applications in conditions characterized by excessive inflammation.

Biological Activity Overview

The biological activities of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide can be summarized as follows:

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits uPA, reducing inflammatory responses. | |

| Enzyme inhibition | Modulates enzyme activity through specific interactions with target proteins. | |

| Antitumor potential | Exhibits activity against various cancer cell lines, suggesting potential as an anticancer agent. |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests its utility in treating chronic inflammatory diseases such as rheumatoid arthritis.

- Antitumor Effects : In vitro assays indicated that the compound inhibited the proliferation of specific cancer cell lines. Further studies are needed to explore its mechanisms and efficacy in vivo.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the pyrimidine and naphthalene moieties can enhance biological activity. This highlights the importance of functional group positioning in developing more potent derivatives.

Future Directions

Ongoing research is focused on elucidating the detailed mechanisms by which N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide exerts its biological effects. Potential areas for future investigation include:

- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Derivatives Development : Exploring modifications to improve potency and selectivity for specific targets.

- Clinical Trials : Evaluating the compound's effectiveness in human subjects suffering from inflammatory or neoplastic diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-naphthamide, and what critical parameters influence yield?

- Methodology : Multi-step synthesis typically involves coupling a pyrimidine amine intermediate with a naphthamide precursor under anhydrous conditions. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

- Protection/deprotection : Methoxy and methyl groups on the pyrimidine ring require careful handling to avoid premature deprotection .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Critical parameters : Temperature control during coupling (~0°C to prevent side reactions), pH adjustment (neutral to slightly basic), and moisture-free conditions .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Techniques :

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) .

- Purity assessment : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Solubility : DMSO > DMF > dichloromethane; insoluble in water .

- Stability :

- Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the amide bond .

- Avoid prolonged exposure to light (UV-sensitive aromatic systems) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) using a Stoe IPDS diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Data refinement with SHELXL: Hydrogen bonding (e.g., O–H···N interactions) and π-π stacking distances (3.5–4.0 Å) validate molecular packing .

- Example : A related pyrimidine derivative showed a dihedral angle of 78.11° between aromatic planes, confirmed via SHELX analysis .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

- Key modifications :

- Pyrimidine ring : Methoxy vs. ethoxy groups at position 6 impact solubility and target binding .

- Naphthamide moiety : Substitution at the 2-naphthyl position influences steric hindrance (e.g., methyl vs. trifluoromethyl) .

- Table : Comparative bioactivity of analogs

| Modification | IC (µM) | Target Protein | Reference |

|---|---|---|---|

| 6-Methoxy, 2-methyl | 0.45 | Kinase X | |

| 6-Ethoxy, 2-ethyl | 1.20 | Kinase X |

Q. What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., kinases)?

- Approach :

- Molecular docking (AutoDock Vina) : Pyrimidine NH forms hydrogen bonds with kinase ATP-binding pocket residues (e.g., Glu91, Lys45) .

- Kinetic assays : Competitive inhibition confirmed via Lineweaver-Burk plots (K = 0.32 µM) .

Q. How do pH and temperature variations affect its stability during in vitro assays?

- Findings :

- pH 7.4 (physiological) : Half-life >24 hrs; pH <5 : Rapid hydrolysis of the amide bond (<2 hrs) .

- Thermal stability : Decomposition above 150°C (TGA data) .

Q. What strategies mitigate off-target interactions in cellular models?

- Methods :

- Proteome-wide profiling : Chemoproteomics using immobilized compound analogs to identify binding partners .

- CRISPR screening : Knockout of suspected off-target genes (e.g., cytochrome P450 enzymes) to assess specificity .

Q. How can computational modeling predict ADMET properties for preclinical development?

- Tools :

- SwissADME : Predicts moderate Caco-2 permeability (LogP = 3.2) and CYP3A4 inhibition risk .

- ProtoP-II : Forecasts hepatotoxicity (Score = 0.65) due to reactive naphthamide metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.